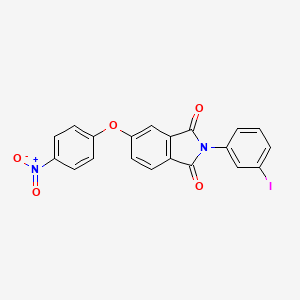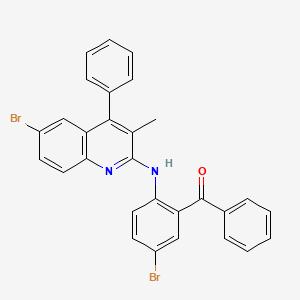
(5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a complex organic compound that features multiple aromatic rings and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by bromination and subsequent functionalization to introduce the phenyl and methanone groups. Common reagents might include bromine, phenylboronic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.
Medicine
In medicinal chemistry, such compounds could be explored for their potential therapeutic effects. They might serve as lead compounds in drug discovery programs targeting specific biological pathways.
Industry
Industrially, these compounds could be used in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action for (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-((6-bromo-3-methylquinolin-2-yl)amino)phenyl)(phenyl)methanone
- (5-Bromo-2-((6-chloro-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone
Uniqueness
The uniqueness of (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone lies in its specific substitution pattern and the presence of multiple bromine atoms. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
64675-63-4 |
|---|---|
Molecular Formula |
C29H20Br2N2O |
Molecular Weight |
572.3 g/mol |
IUPAC Name |
[5-bromo-2-[(6-bromo-3-methyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H20Br2N2O/c1-18-27(19-8-4-2-5-9-19)23-16-21(30)12-14-25(23)32-29(18)33-26-15-13-22(31)17-24(26)28(34)20-10-6-3-7-11-20/h2-17H,1H3,(H,32,33) |
InChI Key |
QNCYUEXDQCVNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


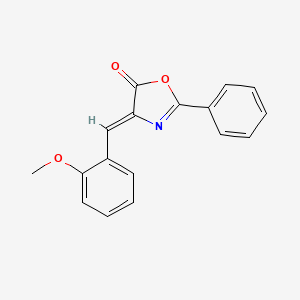
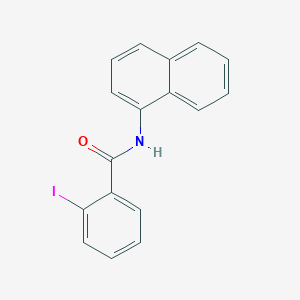
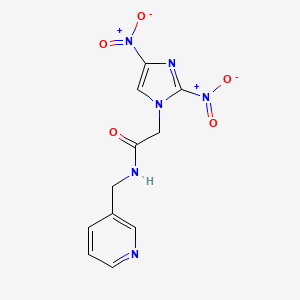
![(4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11693485.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693488.png)
![5-bromo-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11693489.png)
![3-bromo-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11693494.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone](/img/structure/B11693495.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693496.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11693500.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11693514.png)
![(3E)-3-(4-methoxybenzylidene)-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693534.png)
![N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693542.png)
